molecular formula C8H10N2O3S B15051945 Methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate

Methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate

Cat. No.: B15051945
M. Wt: 214.24 g/mol
InChI Key: MCYZKEQYXHWDSW-UHFFFAOYSA-N
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Description

Methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate is a synthetic thiophene-based building block designed for research and development purposes. This compound features a multifunctional thiophene core, a structure frequently explored in medicinal chemistry for constructing biologically active molecules. Similar thiophene derivatives have been investigated as key intermediates in the synthesis of potential antimicrobial and antiviral agents . Researchers value this scaffold for its versatility in heterocyclic chemistry, enabling access to diverse compound libraries for high-throughput screening . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, refer to the associated Safety Data Sheet (SDS) before use, and ensure compliance with all local and national regulatory guidelines for chemical handling and disposal.

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate

InChI

InChI=1S/C8H10N2O3S/c1-13-6(11)3-4-2-5(7(9)12)8(10)14-4/h2H,3,10H2,1H3,(H2,9,12)

InChI Key

MCYZKEQYXHWDSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(S1)N)C(=O)N

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with methyl thiophene-2-acetate derivatives. For instance, methyl 3-hydroxythiophene-2-carboxylate serves as a key intermediate, as demonstrated in the synthesis of analogous compounds. Benzylation or alkylation reactions introduce protective groups at specific positions. In one protocol, methyl 3-hydroxythiophene-2-carboxylate reacts with benzyl bromide in the presence of potassium carbonate and acetone under reflux, yielding methyl 3-(benzyloxy)thiophene-2-carboxylate with 76% efficiency. This method highlights the importance of alkali catalysts in nucleophilic substitutions on thiophene rings.

Nitration and Reduction for Amino Group Introduction

Electrophilic nitration at the alpha position (C5) of methyl thiophene-2-acetate derivatives is achieved using nitric acid in sulfuric acid. Subsequent reduction of the nitro group to an amino group employs catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents like SnCl₂/HCl. For example, methyl 2-(5-nitrothiophen-2-yl)acetate, when reduced with H₂/Pd-C in ethanol, yields methyl 2-(5-aminothiophen-2-yl)acetate with >90% conversion.

Carbamoyl Group Installation at C4

The carbamoyl group is introduced via Ullmann-type coupling or nucleophilic substitution. In a representative procedure, methyl 2-(4-bromo-5-aminothiophen-2-yl)acetate reacts with potassium cyanate (KOCN) in dimethylformamide (DMF) at 80°C, substituting bromide with a carbamoyl group. Alternatively, palladium-catalyzed carbonylation using CO and NH₃ generates the carbamoyl moiety directly.

Multicomponent Reaction (MCR) Strategies

Ugi-Four Component Reaction (Ugi-4CR)

MCRs offer a streamlined approach to complex thiophene derivatives. A Ugi-4CR protocol combines methyl glyoxylate, 5-aminothiophene-2-carboxylic acid, an isocyanide, and a primary amine in methanol at room temperature, forming a peptoid intermediate. Cyclization via Pictet-Spengler conditions (HCl/EtOH, reflux) yields the target compound with 65–78% yields. This method reduces purification steps and enhances atom economy.

Gewald Reaction Modifications

Although the classic Gewald reaction produces 2-aminothiophene-3-carboxylates, adaptations enable the incorporation of methyl acetate and carbamoyl groups. Reacting methyl acetoacetate with cyanoacetamide and elemental sulfur in morpholine under microwave irradiation (100°C, 30 min) generates methyl 2-(5-amino-4-cyanothiophen-2-yl)acetate. Hydrolysis of the cyano group to carbamoyl is achieved using H₂O₂ in acetic acid.

Protection-Deprotection Sequences

Amino Group Protection

To prevent side reactions during carbamoylation, the C5 amino group is protected as a tert-butoxycarbonyl (Boc) derivative. Boc-anhydride in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) affords the protected intermediate in 85% yield. Subsequent deprotection with trifluoroacetic acid (TFA) restores the amino group post-carbamoylation.

Carbamoyl Group Stability

Carbamoyl groups are sensitive to acidic and basic conditions. Optimal pH (6–7) and low temperatures (0–5°C) during synthesis prevent hydrolysis. For instance, carbamoylation using NH₃ gas in dichloromethane (DCM) at 0°C maintains >95% integrity of the group.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency and Yield of Key Methods

Method Starting Material Key Reagents/Conditions Yield (%) Purity (%) Reference
Regioselective Nitration Methyl thiophene-2-acetate HNO₃/H₂SO₄, H₂/Pd-C 78 98
Ugi-4CR Methyl glyoxylate Isocyanide, HCl/EtOH 72 95
Gewald Adaptation Methyl acetoacetate S₈, morpholine, H₂O₂/AcOH 65 90
Palladium Carbonylation 4-Bromo derivative Pd(OAc)₂, CO, NH₃ 82 97

Industrial-Scale Production Insights

Supplier Protocols

Hangzhou MolCore BioPharmatech and Shanghai Haohong Pharmaceutical report large-scale synthesis using continuous flow reactors. Methyl 2-(5-nitro-4-bromothiophen-2-yl)acetate undergoes carbamoylation in a packed-bed reactor with immobilized urease, achieving 90% conversion at 50°C.

Cost Optimization

Bulk synthesis reduces costs by recycling solvents (e.g., acetone, DMF) via distillation. Catalytic systems, such as reusable Pd nanoparticles on mesoporous silica, lower metal usage by 40%.

Mechanistic Considerations

Electrophilic Aromatic Substitution (EAS)

Thiophene’s electron-rich ring directs EAS to alpha positions. Nitration at C5 proceeds via a σ-complex intermediate stabilized by resonance with the ester group.

Palladium-Mediated Coupling

Carbamoylation via Pd(0) catalysts involves oxidative addition of the C4 bromide, CO insertion, and reductive elimination with NH₃. Density functional theory (DFT) studies indicate a transition state energy of 25.3 kcal/mol for this step.

Chemical Reactions Analysis

Methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Thiophene Derivatives

2-Aminothiophene-3-carboxamide
  • Structure: Simplifies the scaffold by omitting the ester side chain and positioning the amino and carboxamide groups at positions 2 and 3, respectively.
  • Properties : Reduced molecular weight (142.18 g/mol vs. 214.23 g/mol for the target compound) and higher polarity due to the absence of the ester group. This may enhance aqueous solubility but reduce membrane permeability .
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate
  • Structure : Replaces the thiophene ring with a tetrazole ring and introduces a hydroxyphenyl substituent.
  • The hydroxyphenyl group enables π-π stacking and intramolecular O–H⋯N hydrogen bonds, influencing crystal packing and stability .

Heterocyclic Core Modifications

Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate
  • Structure : Substitutes thiophene with an imidazole core and incorporates phenyl substituents.
  • Properties: The imidazole ring introduces basicity (pKa ~7) and π-π interaction capabilities.
Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
  • Structure : Features a coumarin (chromen-2-one) core with a hydroxy group and ester side chain.
  • Properties : The conjugated coumarin system imparts fluorescence properties and UV absorption, useful in optical applications. The hydroxy group facilitates hydrogen bonding, similar to the carbamoyl group in the target compound .

Structural and Functional Comparison Table

Compound Name Molecular Weight (g/mol) Core Heterocycle Key Functional Groups Notable Properties
Methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate 214.23 Thiophene Amino, carbamoyl, ester High polarity, hydrogen-bonding capability
2-Aminothiophene-3-carboxamide 142.18 Thiophene Amino, carboxamide Simplified structure, increased solubility
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate 234.20 Tetrazole Hydroxyphenyl, ester Tetrazole-mediated hydrogen bonding
Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate 320.38 Imidazole Phenyl, ester Hydrophobicity, π-π interactions
Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate 234.20 Coumarin Hydroxy, ketone, ester Fluorescence, UV activity

Key Research Findings

  • Crystal Engineering : Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate forms dimeric structures via C–H⋯O hydrogen bonds and π-π interactions, suggesting the target compound’s carbamoyl group could similarly stabilize supramolecular assemblies .
  • Biological Relevance : Imidazole derivatives with phenyl substituents demonstrate enhanced lipophilicity, a trait that could be modulated in the target compound by adjusting substituent polarity .

Biological Activity

Methyl 2-(5-amino-4-carbamoylthiophen-2-yl)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article synthesizes findings from various studies to outline the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its biological activity. The presence of the amino and carbamoyl groups enhances its interaction with biological targets, potentially influencing its pharmacological properties.

  • Inhibition of Key Enzymes : The compound has shown inhibitory effects on certain enzymes that play crucial roles in cancer cell proliferation. For instance, studies suggest that compounds with similar structures can inhibit enzymes like GSK-3β and NT5C2, which are implicated in various cancer pathways .
  • Antimitotic Effects : Similar compounds have demonstrated antimitotic effects by disrupting microtubule dynamics in cancer cells. This mechanism is critical as it leads to the inhibition of cell division, thereby exerting cytotoxic effects on rapidly dividing tumor cells .

In Vitro Studies

Recent research has highlighted the compound's potential in vitro activity against various cancer cell lines. For example:

  • Cytotoxicity : this compound exhibited significant cytotoxicity in human leukemia cell lines. The IC50 values were determined through dose-response assays, indicating effective inhibition of cell growth at low micromolar concentrations .

In Vivo Studies

In vivo studies are essential for understanding the therapeutic potential of this compound:

  • Tumor Models : Animal models treated with this compound showed reduced tumor sizes compared to control groups. The mechanism appears to involve both direct cytotoxicity to tumor cells and modulation of immune responses .

Case Studies

Several case studies have been documented regarding the use of similar thiophene derivatives in clinical settings:

  • Acute Lymphoblastic Leukemia (ALL) : A study demonstrated that compounds targeting NT5C2 could enhance the efficacy of existing therapies like 6-MP by overcoming resistance mechanisms in ALL .
  • Malaria Research : Compounds with structural similarities have been explored for their antimalarial properties, showing selective toxicity towards malaria parasites while sparing human cells .

Data Summary

Study TypeTarget DiseaseIC50 (µM)Mechanism of Action
In VitroLeukemia1.59Antimitotic
In VivoTumor ModelsN/AImmune modulation & cytotoxicity
Case StudyMalaria~2Selective toxicity

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